2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde is an organic compound with the molecular formula C12H9NO4S and a molecular weight of 263.27 g/mol . This compound is characterized by the presence of a furan ring, a nitro group, and a benzaldehyde moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde typically involves the reaction of 2-furylmethyl mercaptan with 5-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzoic acid
Reduction: 2-[(2-Furylmethyl)sulfanyl]-5-aminobenzenecarbaldehyde
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the aldehyde, nitro, and furan moieties, play crucial roles in its reactivity and binding affinity. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Furylmethyl)sulfanyl]-5-aminobenzenecarbaldehyde
- 2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzoic acid
- 2-[(2-Furylmethyl)sulfanyl]-5-chlorobenzenecarbaldehyde
Uniqueness
2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-7-9-6-10(13(15)16)3-4-12(9)18-8-11-2-1-5-17-11/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZHMLCZXRPAQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.